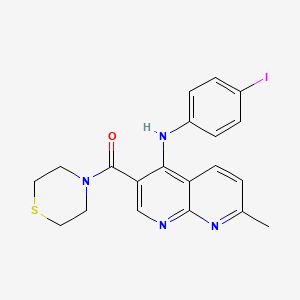
(4-((4-Iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C20H19IN4OS and its molecular weight is 490.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Photochemistry
A study presents an environmentally friendly synthesis approach for (2-aminophenyl)(naphthalen-2-yl)methanones derivatives, highlighting a photoinduced intramolecular rearrangement. This method emphasizes green chemistry principles, including the use of ethanol-water as solvents and UV light irradiation, offering high yields and broad substrate scope without the need for transition metal catalysts (Jing et al., 2018).
Photophysical and Electroluminescent Properties
Research into phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands for organic light-emitting diodes (OLEDs) indicates significant potential for enhancing red emission in multilayer devices. These findings demonstrate the utility of related compounds in developing efficient, high-performance OLEDs (Kang et al., 2011).
Cancer Research
A study on novel (naphthalen-4-yl)(phenyl)methanones as apoptosis inducers provides insights into their potential as anticancer agents. Through a proprietary cell- and caspase-based assay, researchers identified these compounds as potent inducers of apoptosis, offering a promising avenue for cancer treatment strategies (Jiang et al., 2008).
Materials Science
Investigations into the synthesis, crystal structure, and antitumor activity of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrate the compound's distinct inhibition on cancer cell proliferation. This research underscores the compound's relevance in developing new materials with potential biomedical applications (Tang & Fu, 2018).
Wirkmechanismus
Target of Action
It’s known that the iodophenyl group in similar compounds often interacts with various proteins and enzymes in the body
Mode of Action
It’s known that iodophenyl groups can undergo a variety of coupling reactions, where the iodine substituent is replaced by a new carbon group . This could potentially alter the function of the target protein or enzyme .
Biochemical Pathways
The modification of the aliphatic-aromatic moiety in similar compounds has been shown to change the site of biological action . This suggests that the compound could potentially influence multiple biochemical pathways.
Result of Action
Similar compounds have been shown to have various biological activities, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects
Eigenschaften
IUPAC Name |
[4-(4-iodoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOOQRRKSYCYQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)N4CCSCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
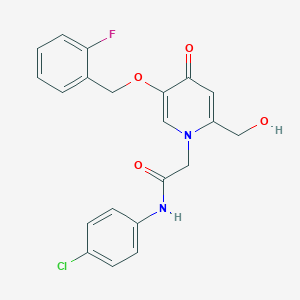
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2367980.png)
![N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2367981.png)
![3-[(Pyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B2367982.png)
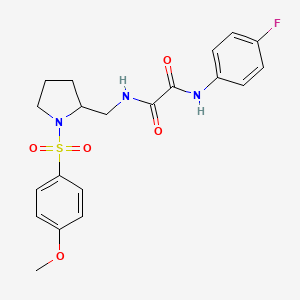
![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)
![5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2367985.png)
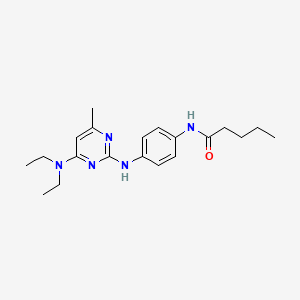
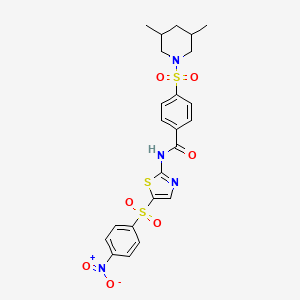
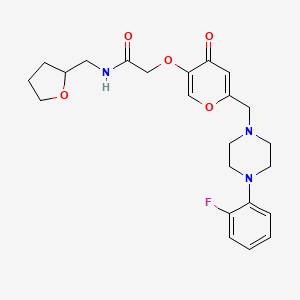
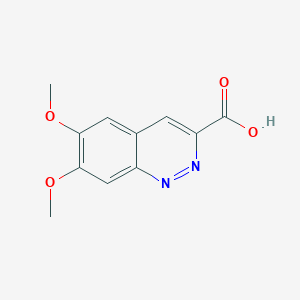
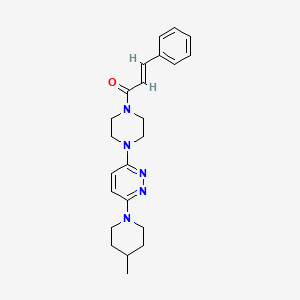

![Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2367998.png)
